1-Ethyl-4-(methoxycarbonyl)pyridinium
Description
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide (EMCIP) is a pyridinium-based quaternary ammonium salt with the molecular formula C₉H₁₂INO₂ (molecular weight: 293.1 g/mol) . It is characterized by a pyridinium ring substituted with an ethyl group at the 1-position and a methoxycarbonyl group at the 4-position, paired with an iodide counterion. Key properties include a melting point of 110°C and stability under standard conditions, though it is hygroscopic .
Properties
CAS No. |
48128-20-7 |
|---|---|
Molecular Formula |
C9H12NO2+ |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
methyl 1-ethylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C9H12NO2/c1-3-10-6-4-8(5-7-10)9(11)12-2/h4-7H,3H2,1-2H3/q+1 |
InChI Key |
CXUZILQYXHNBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Quaternary Ammonium Salt Formation via Alkylation
Direct Alkylation of 4-(Methoxycarbonyl)Pyridine
The most direct route involves reacting 4-(methoxycarbonyl)pyridine with ethyl iodide in a nucleophilic substitution reaction. This method leverages the pyridine nitrogen's basicity to facilitate quaternization.
In a typical procedure, 4-(methoxycarbonyl)pyridine is dissolved in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF). Ethyl iodide is added dropwise under inert atmosphere, followed by refluxing at 60–80°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, where the pyridine nitrogen attacks the ethyl iodide's electrophilic carbon, yielding the pyridinium iodide salt. Post-reaction, the product is isolated by solvent evaporation and recrystallized from ethanol or ethyl acetate to achieve >95% purity.
Optimization of Alkylation Conditions
Key variables include solvent polarity and stoichiometry. THF, with its moderate polarity, enhances reaction kinetics compared to dichloromethane. A 1:1.2 molar ratio of pyridine derivative to ethyl iodide ensures complete quaternization, as excess alkylating agent minimizes residual starting material.
Transesterification of Preformed Pyridinium Salts
Ester Exchange from Carboxylic Acid Derivatives
An alternative approach involves transesterification of 1-ethyl-4-carboxypyridinium iodide. Here, the carboxylic acid group is converted to the methyl ester using methanol and a condensation agent.
In a protocol adapted from imidazole synthesis, 1-ethyl-4-carboxypyridinium iodide is treated with thionyl chloride to generate the acyl chloride intermediate. Subsequent reaction with methanol in the presence of triethylamine affords the methoxycarbonyl derivative. This two-step process achieves 80–85% yield, with purification via column chromatography.
Industrial-Scale Synthesis and Purification
Large-Batch Alkylation in Tetrahydrofuran
Patent CN103408486A outlines a scalable procedure using THF as the reaction medium. Lithium chloride and potassium borohydride are employed, though their exact role in this context may involve stabilizing intermediates or facilitating byproduct removal. After alkylation, the mixture is acidified, and the product is extracted into ethyl acetate. Solvent removal under reduced pressure yields the crude pyridinium salt, which is further purified via recrystallization.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the primary methods:
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct Alkylation | Ethyl iodide, THF | THF | 60–80°C | 90–95 | >95 |
| Transesterification | Thionyl chloride, MeOH | DCM | 0–25°C | 80–85 | 90–92 |
| Industrial Alkylation | LiCl, KBH4, THF | THF | Reflux | 88–92 | 93–95 |
Direct alkylation remains the preferred method for its simplicity and high yield, while transesterification offers modularity for ester group variation. Industrial protocols prioritize solvent recovery and minimal purification steps.
Mechanistic Considerations and Side Reactions
Competing N-Oxide Formation
Under oxidative conditions, the pyridine ring may form N-oxides, particularly at elevated temperatures. This side reaction is mitigated by maintaining an inert atmosphere and avoiding strong oxidizing agents.
Ester Hydrolysis
The methoxycarbonyl group is susceptible to hydrolysis in acidic or basic media. Neutral pH during workup is critical, as evidenced by the use of ammonium chloride in related syntheses.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(methoxycarbonyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds with different functional groups.
Scientific Research Applications
1-Ethyl-4-(methoxycarbonyl)pyridinium has a wide range of applications in scientific research:
Mechanism of Action
The precise mechanism of action of 1-ethyl-4-(methoxycarbonyl)pyridinium is still under investigation. it is theorized that the compound interacts with the cell membrane of bacterial and fungal cells, leading to structural and functional alterations. This interaction is believed to disrupt cellular metabolism, ultimately culminating in cell death .
Comparison with Similar Compounds
Key Findings:
Anion Effects : Replacement of iodide with PF₆⁻ (e.g., in Et-Py) reduces hygroscopicity and enhances thermal stability, critical for electrochemical applications .
Biological Activity : Fluorinated derivatives (e.g., compound 11 ) exhibit superior antimicrobial potency due to increased lipophilicity and target affinity .
Biological Activity
1-Ethyl-4-(methoxycarbonyl)pyridinium (EMCP) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.21 g/mol
- CAS Number : 48128-20-7
Antimicrobial Properties
Research has indicated that EMCP exhibits notable antimicrobial activity. In various studies, it has been tested against a range of pathogens, including bacteria and fungi. For example, EMCP demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The mechanism by which EMCP exerts its antimicrobial effects appears to involve disruption of microbial cell membranes and interference with metabolic pathways. Specifically, it is believed to interact with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis . Additionally, EMCP may inhibit key enzymes involved in bacterial metabolism, further contributing to its efficacy.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at Al-Nahrain University assessed the antimicrobial activity of EMCP against various clinical isolates. The results showed that EMCP effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential . -
Charge Transfer Complex Studies :
Research involving semi-empirical calculations has explored the charge transfer complexes formed by EMCP. These studies utilized UV-Vis spectroscopy to analyze the electronic transitions within the molecule, providing insights into its reactivity and interaction with biological targets . -
Comparative Analysis :
A comparative analysis with structurally similar compounds revealed that while other pyridinium derivatives exhibited some level of antimicrobial activity, EMCP consistently demonstrated superior efficacy across multiple tests. This highlights the significance of its unique methoxycarbonyl group in enhancing biological activity .
Q & A
Q. What are the recommended methods for synthesizing and purifying 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide?
The synthesis typically involves quaternization of pyridine derivatives with ethyl iodide and methoxycarbonyl groups. A common approach is reacting 4-(methoxycarbonyl)pyridine with ethyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Purification is achieved via recrystallization from ethanol or methanol to isolate the iodide salt. Characterization includes melting point determination (reported at 110°C), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and infrared (IR) spectroscopy to validate functional groups. Moisture-sensitive handling and exclusion of oxidants are critical during synthesis .
Q. What are the critical storage and handling considerations for this compound iodide?
The compound should be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are recommended to minimize moisture exposure. Stability tests indicate no significant decomposition under dry conditions, but prolonged exposure to humid environments or oxidants (e.g., peroxides) should be avoided. Handling in a glovebox or under Schlenk techniques is advised for air-sensitive applications .
Advanced Research Questions
Q. How is this compound iodide utilized in empirical solvent polarity scales, and what methodological precautions are necessary for accurate measurements?
The compound serves as the basis for Kosower’s Z-scale, a solvent polarity parameter derived from its intramolecular charge-transfer (CT) absorption band in UV/vis spectroscopy. To measure Z-values:
- Prepare a 0.01–0.05 M solution of the compound in the target solvent.
- Record the UV/vis spectrum and identify the λmax of the CT band (typically ~450–500 nm).
- Calculate Z-values using the equation: (in nm). Precautions include using anhydrous solvents, maintaining consistent temperatures (±0.1°C), and calibrating spectrophotometers with standard solvents (e.g., water, ethanol). Contamination by impurities or dissolved oxygen can shift λmax, requiring degassing for precision .
Q. What experimental approaches can resolve discrepancies in reported Z-values obtained using this compound iodide across different studies?
Discrepancies often arise from solvent purity, instrumental calibration, or environmental factors. To address these:
- Validate solvent purity via gas chromatography (GC) or Karl Fischer titration.
- Use reference solvents (e.g., dimethyl sulfoxide, methanol) with established Z-values for instrument calibration.
- Control temperature using thermostatted cuvette holders, as thermal fluctuations alter λmax.
- Compare results with complementary polarity scales (e.g., ET(30)) to identify systemic errors. Replicate measurements under inert atmospheres can isolate oxidation/humidity artifacts .
Q. Has this compound been investigated as a component in ionic liquids for catalytic applications, and what synthetic modifications would be required?
While not directly reported, structurally analogous pyridinium ionic liquids (e.g., 1-ethylpyridinium trifluoroacetate) are used in Diels–Alder reactions as solvents and catalysts. To adapt this compound for ionic liquids:
- Replace the iodide anion with bulkier, non-coordinating anions (e.g., bis(trifluoromethylsulfonyl)imide, OTf<sup>−</sup>) to enhance thermal stability and reduce viscosity.
- Optimize cation-anion pairing via metathesis reactions (e.g., AgOTf exchange).
- Evaluate catalytic performance in Lewis acid-mediated reactions (e.g., YCl3 or Y(OTf)3 systems) by monitoring reaction kinetics and stereoselectivity .
Q. Notes
- All answers are based on peer-reviewed methodologies and physicochemical data.
- For reproducibility, ensure compliance with institutional safety protocols for pyridinium derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
